2-(2-Bromophenoxy)ethanol
CAS No.: 34743-89-0
Cat. No.: VC2034031
Molecular Formula: C8H9BrO2
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34743-89-0 |
---|---|
Molecular Formula | C8H9BrO2 |
Molecular Weight | 217.06 g/mol |
IUPAC Name | 2-(2-bromophenoxy)ethanol |
Standard InChI | InChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 |
Standard InChI Key | KKLBXMUYKQBAAB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OCCO)Br |
Canonical SMILES | C1=CC=C(C(=C1)OCCO)Br |
Introduction
Chemical Identity and Structural Characteristics
2-(2-Bromophenoxy)ethanol is an aromatic ether alcohol with a bromine atom at the ortho position of the phenyl ring. The compound features an ether linkage between the brominated phenyl group and an ethanol moiety, creating a molecule with multiple functional sites.
Property | Value |
---|---|
CAS Registry Number | 34743-89-0 |
Molecular Formula | C8H9BrO2 |
Molecular Weight | 217.06 g/mol |
IUPAC Name | 2-(2-bromophenoxy)ethanol |
Synonyms | Ethanol, 2-(2-bromophenoxy)-, 2-(o-Bromophenoxy)ethanol, β-(o-Bromophenoxy)ethanol, 2-(2-Bromophenoxy)ethan-1-ol |
InChI | InChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 |
SMILES | C1=CC=C(C(=C1)OCCO)Br |
The structural arrangement of 2-(2-Bromophenoxy)ethanol contains several noteworthy features. The bromine atom in the ortho position creates an electronically asymmetric environment within the molecule. This positioning affects the electron density distribution across the aromatic ring, which has significant implications for reactivity patterns. The compound contains both an ether linkage and a terminal hydroxyl group, providing two distinct oxygen-containing functional groups that can participate in various chemical interactions and transformations .
Physical and Chemical Properties
The physical and chemical properties of 2-(2-Bromophenoxy)ethanol reflect its molecular structure and functional group composition. These properties determine its behavior in various chemical environments and applications.
Property | Description |
---|---|
Physical State | Liquid at standard temperature and pressure |
Appearance | Colorless to light yellow liquid |
Solubility | Moderate solubility in water; soluble in common organic solvents |
Purity (Commercial) | Available at ≥95% purity |
Storage Conditions | Recommended storage at 2-8°C |
PubChem Compound ID | 11106802 |
The presence of the hydroxyl group contributes to hydrogen-bonding capabilities, which influences solubility characteristics and intermolecular interactions. Meanwhile, the bromine substituent and the ether linkage modify the electronic properties of the molecule, affecting its reactivity profile and potential applications in synthetic chemistry .
Applications and Research Significance
2-(2-Bromophenoxy)ethanol has several potential applications based on its structure and reactivity profile. The combination of a halogenated aromatic ring with an ether linkage and a primary alcohol group creates a molecule with versatile functional handles.
Synthetic Intermediate
The compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules. The bromine substituent provides a reaction site for various cross-coupling reactions (such as Suzuki, Negishi, or Buchwald-Hartwig couplings), while the primary alcohol group can undergo transformations like oxidation, esterification, or conversion to other functional groups .
Pharmaceutical Applications
In pharmaceutical research, 2-(2-Bromophenoxy)ethanol may serve as an intermediate in the synthesis of bioactive compounds. Bromine-containing aromatic compounds frequently appear in pharmaceutical development, and the additional functionalities (ether linkage and alcohol group) provide multiple modification points for structure-activity relationship studies .
Analytical Characterization
Analytical techniques commonly employed for the characterization of 2-(2-Bromophenoxy)ethanol include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
These techniques provide essential information about the compound's structure, purity, and identity. The bromine atom presents a characteristic isotopic pattern in mass spectrometry due to the natural abundance of bromine isotopes (79Br and 81Br), which serves as a useful diagnostic feature .
Safety Aspect | Recommendation |
---|---|
Personal Protection | Use appropriate gloves, eye protection, and laboratory attire |
Storage | Store at 2-8°C in tightly closed containers |
Exposure Controls | Work in well-ventilated areas; avoid inhalation of vapors |
Fire and Reactivity | Keep away from ignition sources; may emit toxic fumes when heated |
Environmental | Avoid release to the environment; dispose of as halogenated waste |
While specific toxicological data for 2-(2-Bromophenoxy)ethanol is limited in the available literature, halogenated aromatic compounds generally warrant cautious handling due to potential health and environmental concerns. Like many bromine-containing organic compounds, it may exhibit irritant properties and should be handled with appropriate precautions .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(2-Bromophenoxy)ethanol, it is instructive to compare it with structurally related compounds.
Property | 2-(2-Bromophenoxy)ethanol | 2-(2-Bromophenyl)ethanol | 2-Bromoethanol |
---|---|---|---|
CAS Number | 34743-89-0 | 1074-16-4 | 540-51-2 |
Molecular Formula | C8H9BrO2 | C8H9BrO | C2H5BrO |
Molecular Weight | 217.06 g/mol | 201.06 g/mol | 124.97 g/mol |
Structure | Contains ether linkage | Direct ethanol chain attachment | Simple bromoethanol |
Oxygen atoms | 2 | 1 | 1 |
Aromatic ring | Yes | Yes | No |
The presence of the ether linkage in 2-(2-Bromophenoxy)ethanol differentiates it from 2-(2-Bromophenyl)ethanol, likely resulting in distinct physical properties, reactivity patterns, and potential applications. This structural difference may significantly influence properties such as solubility, boiling point, and biological activity profiles .
Parameter | Specification |
---|---|
Purity | ≥95% to ≥98% |
Appearance | Colorless to light yellow liquid |
Catalog Numbers | Various (e.g., 132363) |
Storage Recommendation | 2-8°C |
Packaging Options | Typically available in quantities from 1g to 100g |
The compound is primarily marketed for research and development purposes, particularly for use in synthetic organic chemistry applications and as an intermediate in more complex syntheses .
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